molecular formula C6H10N2O B3249728 (1,4-dimethyl-1H-imidazol-5-yl)methanol CAS No. 19673-78-0

(1,4-dimethyl-1H-imidazol-5-yl)methanol

Cat. No.: B3249728
CAS No.: 19673-78-0
M. Wt: 126.16 g/mol
InChI Key: QTPALVKINYWAGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1,4-dimethyl-1H-imidazol-5-yl)methanol” is a compound that belongs to the class of imidazoles . Imidazoles are a type of heterocyclic compound that consists of a five-membered ring with two non-adjacent nitrogen atoms . They are key components in a variety of functional molecules and are used in diverse applications .


Synthesis Analysis

The synthesis of imidazoles has been a topic of significant research. Various methodologies have been developed, focusing on the bonds constructed during the formation of the imidazole . For instance, one method involves the cyclization of amido-nitriles . The reaction conditions are mild enough to include a variety of functional groups .


Molecular Structure Analysis

The molecular structure of “this compound” includes a five-membered imidazole ring with two non-adjacent nitrogen atoms . One of these nitrogen atoms bears a hydrogen atom, while the other is referred to as pyrrole-type nitrogen .


Chemical Reactions Analysis

Imidazoles participate in a variety of chemical reactions. For instance, they can undergo [3 + 2] cycloaddition reactions to form multisubstituted imidazoles . They can also be synthesized via a one-pot, four-component reaction involving a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate .


Physical and Chemical Properties Analysis

Imidazoles, including “this compound”, are generally white or colorless solids that are highly soluble in water and other polar solvents . They are amphoteric in nature, meaning they can exhibit both acidic and basic properties .

Mechanism of Action

The mechanism of action of imidazoles depends on their specific structure and the context in which they are used. For instance, in the synthesis of disubstituted imidazoles from amido-nitriles, the reaction is reported to proceed via nickel-catalyzed addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Safety and Hazards

Imidazoles can cause severe skin burns and eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye protection/face protection . Use should be limited to outdoors or in a well-ventilated area .

Future Directions

Imidazoles have a broad range of chemical and biological properties, making them an important synthon in the development of new drugs . Future research will likely focus on the development of novel methods for the regiocontrolled synthesis of substituted imidazoles, given their wide range of applications .

Properties

IUPAC Name

(3,5-dimethylimidazol-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-5-6(3-9)8(2)4-7-5/h4,9H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTPALVKINYWAGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C=N1)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of 1.68 g (0.01 mol) of 1,4-dimethyl-5-carbethoxyimidazole in 10 ml of water was added 0.8 g (0.02 mol) of sodium hydroxide. The mixture was heated to reflux for 30 min. Thereafter, 3.54 g (0.03 mol) of formaldehyde sodium bisulfite was added and heated to reflux for 4 hours. The water in the reaction mixture was removed, and the residue was extracted with isopropyl alcohol and filtered. The isopropyl alcohol extract was concentrated, and the residual solid recrystallized from ethyl acetate and filtered to afford 0.46 g of 1,4-dimethyl-5-hydroxymethylimidazole as a white powdered solid, m.p. 125°-127° C.
Quantity
1.68 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step Two
Quantity
3.54 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1,4-dimethyl-1H-imidazol-5-yl)methanol
Reactant of Route 2
Reactant of Route 2
(1,4-dimethyl-1H-imidazol-5-yl)methanol
Reactant of Route 3
Reactant of Route 3
(1,4-dimethyl-1H-imidazol-5-yl)methanol
Reactant of Route 4
(1,4-dimethyl-1H-imidazol-5-yl)methanol
Reactant of Route 5
Reactant of Route 5
(1,4-dimethyl-1H-imidazol-5-yl)methanol
Reactant of Route 6
(1,4-dimethyl-1H-imidazol-5-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.